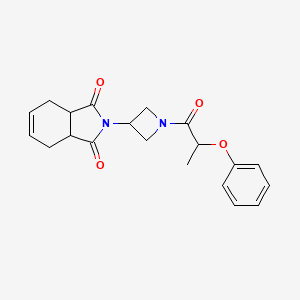

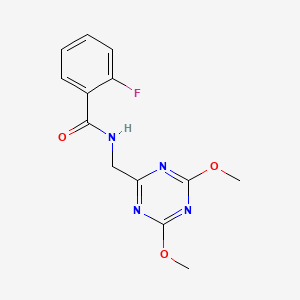

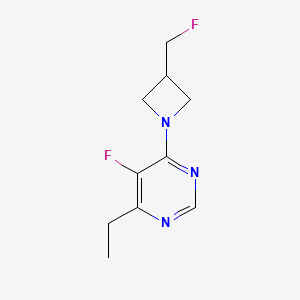

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of 4,6-dimethoxy-1,3,5-triazine . The 1,3,5-triazine ring is a six-membered aromatic ring with three carbon atoms and three nitrogen atoms . The 4,6-dimethoxy-1,3,5-triazine has methoxy (-OCH3) groups on the 4th and 6th positions .

Chemical Reactions Analysis

DMTMM, a similar compound, finds application in the activation of carboxylic acids, particularly for amide synthesis . It can also be used to make esters from the corresponding alcohol and carboxylic acid .

Aplicaciones Científicas De Investigación

Solution Peptide Synthesis

The compound has been investigated for its reactivity in solution peptide synthesis. Researchers prepared a new class of 1,3,5-triazinyloxyimino derivatives based on this compound. Interestingly, these derivatives failed to activate the carboxyl group during peptide bond formation. However, they did yield the corresponding N-triazinyl amino acid derivatives as a major product. Among the coupling reagents tested, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) showed the best results .

Alternative Coupling Reagent

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (DMTMM BF4): serves as an alternative coupling reagent to DMTMM Cl in peptide synthesis due to its stability. It is also employed in the synthesis of esters and peptides in both solution and solid-phase .

Amidation and Esterification

The related triazine, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) , formed by reacting with N-methylmorpholine (NMM), finds applications in amidation, esterification, glycosidation, and phosphonylation methodologies .

Glycoside Synthesis

Researchers have used 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides (prepared from free saccharides without protecting the hydroxy groups) as glycosyl donors. These glycosides were stereoselectively and equivalently converted to the corresponding 1,2-cis-glycosides using a catalytic amount of metal catalyst .

Mecanismo De Acción

Target of Action

The primary targets of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide are carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of carboxylic acid derivatives . The activation of the starting carboxylic acid followed by nucleophilic attack by another molecule is a key step in these pathways .

Pharmacokinetics

The compound is known to be highly reactive, suggesting that it may have a short half-life in biological systems .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of carboxylic acid derivatives . These derivatives can include amides, esters, and other functional groups .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity suggests that it may be sensitive to environmental conditions such as temperature and pH . .

Safety and Hazards

While specific safety and hazard information for “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-fluorobenzamide” is not available, Sigma-Aldrich sells a similar compound, 4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide, as-is and makes no representation or warranty whatsoever with respect to this product .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-5-3-4-6-9(8)14/h3-6H,7H2,1-2H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUZRMFQFCOOFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)

![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)